1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S.ClH/c17-13-4-6-15(7-5-13)21-10-9-20-11-14(19)12-22-16-3-1-2-8-18-16;/h1-8,14,19H,9-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAASYITITNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COCCOC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenoxyethanol, which is then reacted with pyridin-2-ylthiol under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- The target compound’s thioether linkage at position 3 distinguishes it from most analogs, which typically feature ethers or amines. This may enhance metabolic stability compared to ether-linked compounds .
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- Hydrochloride salts (e.g., target compound) often exhibit improved water solubility compared to free bases (e.g., CHJ04091) but may still lag behind fully ionized drugs .
Table 3: Activity Profiles
Key Observations :
- The pyridin-2-ylthio group in the target may confer unique binding interactions, differing from the diethylamino or halogenated groups in CHJ04091 and Compound 23 .
- Bisoprolol’s success as a β-blocker highlights the pharmacological relevance of propan-2-ol derivatives, though the target’s thioether and pyridine groups suggest divergent applications .
Biological Activity
1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. The compound is characterized by its unique structure, which combines a chlorophenoxy group with a pyridinylthio moiety, suggesting potential interactions with biological systems.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula: C₁₃H₁₅ClN₂O₂S
- IUPAC Name: 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Antimicrobial Activity
Research has indicated that compounds similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride possess significant antimicrobial properties. For example, studies have shown that chlorophenoxy compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Chlorophenoxy)propan-2-one | Staphylococcus aureus | 32 µg/mL |
| 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | Escherichia coli | TBD |
Anti-inflammatory Effects
Additionally, compounds with similar structures have demonstrated anti-inflammatory effects in various models. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
Study on Periodontal Disease Treatment
A notable study investigated the use of related compounds in treating periodontal disease, indicating that similar chemical structures can effectively reduce inflammation and bacterial load in periodontal tissues. The study highlighted the importance of targeting both bacterial infection and inflammatory response for effective treatment outcomes.
In Vivo Studies
In vivo studies on related compounds have shown promising results in reducing inflammation and promoting healing in animal models. These findings suggest that 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride may also exhibit beneficial effects in similar contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
